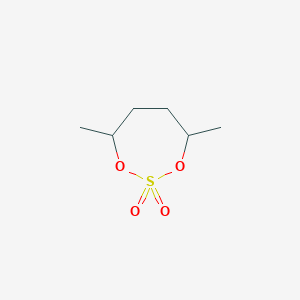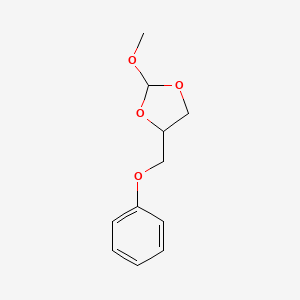
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone, also known as 4-Methoxyphenacyl chloride, is an organic compound with the molecular formula C15H13ClO2. It is a white to off-white crystalline powder that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both chloro and methoxy groups attached to the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxyacetophenone and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyphenol.
Reduction: Formation of 2-chloro-1-(4-methoxyphenyl)-2-phenylethanol.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions. The carbonyl group is susceptible to nucleophilic attack, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyacetophenone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloroacetophenone: Lacks the methoxy group, reducing its electron-donating capability.
4-Methoxybenzoyl chloride: Contains a benzoyl chloride group instead of the phenacyl chloride group, leading to different reactivity patterns.
Uniqueness
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propiedades
Número CAS |
62921-41-9 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
2-chloro-1-(4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13ClO2/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clave InChI |
OWEGHJZHCKGHFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


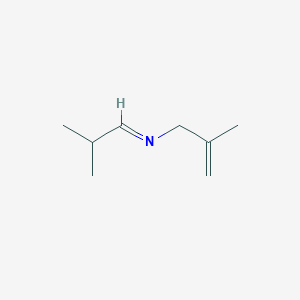

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
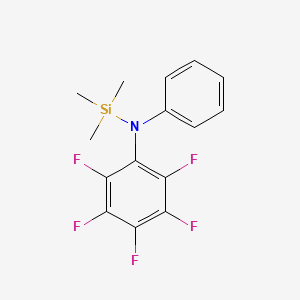
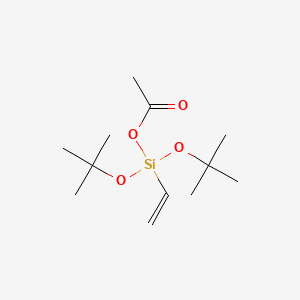
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
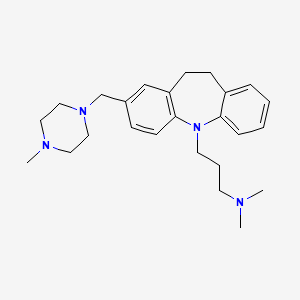
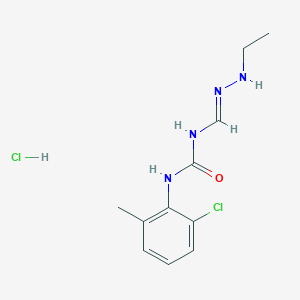
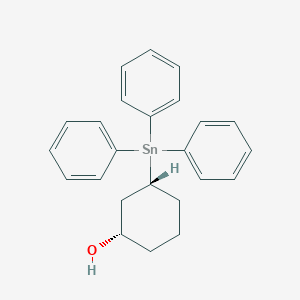
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
